N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and an appropriate aldehyde to form the benzothiazole ring.
Introduction of Fluorobenzoyl Group: Reacting the benzothiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Piperidinecarboxamide Formation: Coupling the intermediate with piperidine-3-carboxylic acid or its derivative under amide bond-forming conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzothiazole ring or the piperidine moiety.
Reduction: Reduction of the carbonyl group in the fluorobenzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiazole or fluorobenzoyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores.
Fluorobenzoyl Derivatives: Compounds containing the fluorobenzoyl moiety.
Piperidinecarboxamide Derivatives: Compounds with the piperidinecarboxamide structure.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-9-7-13(8-10-15)19(26)24-11-3-4-14(12-24)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-2,5-10,14H,3-4,11-12H2,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXMEBQZHAQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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